UDP-β-L-Rhamnose Disodium Salt
CAS No.:
Cat. No.: VC0205412
Molecular Formula: C₁₅H₂₂N₂Na₂O₁₆P₂
Molecular Weight: 594.27
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₂₂N₂Na₂O₁₆P₂ |
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Molecular Weight | 594.27 |
Introduction
Chemical Structure and Properties
Molecular Structure
UDP-β-L-Rhamnose Disodium Salt represents a UDP-L-rhamnose in which the rhamnose portion maintains a beta-configuration at its anomeric center . The compound comprises three main structural components: a uridine moiety containing a uracil base and ribose sugar, a diphosphate linker, and a β-L-rhamnose sugar (a 6-deoxy-mannose). This arrangement creates a nucleotide-activated sugar that serves as an excellent substrate for glycosyltransferases.
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Chemical Name: Uridine 5′-(β-L-rhamnopyranosyl diphosphate) Sodium Salt
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Molecular Formula: C15H22N2O16P2Na2 (disodium salt form)
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Synonyms: UDP-Rha, UDP-β-rhamnose, UDP-β-L-Rha, Uridine diphosphate rhamnose, Uridine 5-diphospho-L-Rhamnose disodium salt
Physical and Chemical Properties
The disodium salt form of UDP-β-L-Rhamnose offers several advantageous properties for laboratory use and biological applications:
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Solubility: Readily soluble in water with a reported concentration capability of up to 2 mM
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Storage Requirements: Optimal preservation at -20°C to maintain compound integrity
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Purity Standards: Commercial preparations typically achieve ≥95.0% purity as determined by HPLC analysis
The compound's structure enables it to function effectively as a glycosyl donor, transferring the rhamnose moiety to various acceptor molecules during enzymatic glycosylation reactions.
Biosynthesis and Enzymatic Production
Biosynthetic Pathway
The biosynthesis of UDP-L-rhamnose follows a two-step enzymatic process that has been well-characterized in various organisms:
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Initial Dehydration: A 4,6-dehydratase enzyme converts UDP-glucose to UDP-4-keto-6-deoxy-D-glucose
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Subsequent Modification: An L-rhamnose synthase (3,5-epimerase/4-reductase) catalyzes the conversion of the 4-keto intermediate to UDP-L-rhamnose
This pathway has been extensively studied in the Mimivirus, which possesses genes encoding both a sugar 4,6-dehydratase (R141) and an L-rhamnose synthase (L780) . The production of L-rhamnose can proceed via either UDP- or dTDP-sugar intermediates depending on the specific organism .
UDP-L-rhamnose Synthase Structure and Function
The high-resolution structure of UDP-L-rhamnose synthase (L780) from Mimivirus has been determined at 1.45 Å resolution, representing the first structural model of a viral UDP-L-rhamnose synthase . This breakthrough has provided valuable insights into these fascinating enzymes.
The subunit-subunit interface is distinctly hydrophobic and features several notable interactions:
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A parallel stacking interaction between Phe 92 (subunit 1) and Phe 149 (subunit 2)
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A classical π-cation interaction between Tyr 85 (subunit 1) and Arg 145 (subunit 2)
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A T-shape stacking interaction between Tyr 85 (subunit 1) and Phe 142 (subunit 2)
Additional hydrophobic patches formed by leucine and valine residues contribute significantly to the stability of the dimeric structure .
Kinetic Properties and Catalytic Mechanism
Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹ s⁻¹) |
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UDP-4-keto-6-deoxy-D-glucose | 0.26 ± 0.02 | 0.85 ± 0.05 | 3.3 (±0.4) × 10³ |
dTDP-4-keto-6-deoxy-D-glucose | 0.63 ± 0.07 | 0.48 ± 0.06 | 7.6 (±0.5) × 10² |
NADPH | 0.011 ± 0.001 | 1.03 ± 0.06 | 9.4 (±0.9) × 10⁴ |
K175A variant with UDP-4-keto-6-deoxy-D-glucose | 1.17 ± 0.19 | 0.021 ± 0.003 | 18 ± 3 |
These kinetic parameters demonstrate that while the enzyme can function with both UDP- and dTDP-sugar substrates, it exhibits a higher catalytic efficiency with UDP-linked substrates . This preference is reflected in the approximately 4.3-fold greater catalytic efficiency with UDP-4-keto-6-deoxy-D-glucose compared to its dTDP counterpart.
Site-directed mutagenesis experiments have identified critical catalytic residues. The K175A variant showed dramatically reduced catalytic efficiency (approximately 183-fold decrease), highlighting the essential role of Lys 175 in the enzymatic mechanism . Similarly, Cys 108 has been implicated as a key catalytic residue .
Binding Interactions and Active Site Architecture
NADP+ Binding Site
The crystal structure of L780 in complex with NADP+ and UDP-L-rhamnose provides detailed insights into ligand binding interactions. The adenine ring of NADP+ is secured in the active site through multiple interactions:
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Side chain interactions with Asp 35 and Asp 82
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Hydrogen bonding with the backbone amide of Ala 34
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Coordination with a water molecule
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A π-cation interaction with the guanidinium moiety of Arg 33
Both Arg 33 and Arg 58 participate in electrostatic interactions with the phosphoryl group attached to the ribose 2-hydroxyl . The pyrophosphoryl group of the cofactor directly interacts with His 60 and forms hydrogen bonds with the backbone amide groups of Trp 11 and Ile 12 .
UDP-L-rhamnose Binding Site
The binding site for UDP-L-rhamnose involves multiple specific interactions:
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The uracil ring forms a stacking interaction with the side chain of Tyr 179
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Tyr 179 additionally hydrogen bonds to an α-phosphoryl oxygen
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Both the carbonyl group of Arg 181 and the backbone amide of Cys 183 lie within hydrogen-bonding distance of the uracil base
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The ribosyl group interacts with the side chains of His 221 and Gln 246
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The α-phosphoryl oxygens form electrostatic interactions with Lys 175 and Arg 254
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The C-3′ hydroxyl of the L-rhamnose moiety is positioned within hydrogen-bonding distance to the backbone amide of Met 161
These detailed structural insights provide a foundation for understanding the enzyme's catalytic mechanism and substrate specificity.
Biological Functions
Role in Glycosylation
UDP-β-L-Rhamnose Disodium Salt serves as an essential glycosyl donor for various glycosyltransferases, particularly in plants . It enables the transfer of L-rhamnose residues to appropriate acceptor molecules during the biosynthesis of complex carbohydrates and glycoconjugates.
The compound functions as a substrate for rhamnosyltransferases, which catalyze the incorporation of rhamnose into various biological structures . These glycosylation events are fundamental to the biosynthesis of numerous plant cell wall components and bacterial cell surface structures.
Cellular and Organismal Distribution
L-rhamnose, the sugar component of UDP-β-L-Rhamnose, shows remarkable evolutionary conservation and appears in diverse organisms:
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Plants: Found in structural polysaccharides and attached to glycoproteins
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Bacteria: Present in lipopolysaccharides and cell wall components
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Fungi: Incorporated into various glycoconjugates
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Viruses: Identified in certain viruses, including the Mimivirus
This widespread distribution across different kingdoms underscores the evolutionary importance of UDP-β-L-Rhamnose as a glycosyl donor in varied biological systems.
Role in Bacterial Pathogenesis
UDP-β-L-Rhamnose plays a significant role in bacterial pathogenesis by contributing to the glycosylation of endotoxins in certain bacteria, including Salmonella . L-rhamnose-containing structures have been implicated in pathogenic processes in several organisms .
The involvement of rhamnose in bacterial pathogenesis makes UDP-β-L-Rhamnose a potential target for antimicrobial strategies aimed at disrupting cell wall or lipopolysaccharide biosynthesis. Understanding the enzymatic machinery responsible for UDP-β-L-Rhamnose production could lead to the development of novel therapeutic approaches.
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This commercial availability facilitates research efforts across various disciplines, although the relatively high cost reflects its specialized nature and complex production requirements .
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